molecular formula C7H7NO2 B2525274 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one CAS No. 1196151-20-8

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one

Cat. No.: B2525274
CAS No.: 1196151-20-8
M. Wt: 137.138
InChI Key: MORWAKUSTQFOBI-UHFFFAOYSA-N
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Description

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one (CAS: 1196151-20-8) is a fused bicyclic compound belonging to the class of heterocycles, specifically featuring an isoxazole ring fused to a partially saturated six-membered carbocyclic ring containing a ketone functional group . This structure provides a unique and rigid scaffold that is highly valued in medicinal chemistry for the strategic orientation of functional groups to interact with biological targets . The compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent academic research has highlighted the significant potential of this scaffold and its derivatives as inhibitors of Heat Shock Protein 90 (Hsp90), a prominent molecular chaperone and a validated target in cancer therapy . For instance, novel derivatives bearing a 1,2,3-triazole moiety have been designed and evaluated as antiproliferative agents. A lead compound from this series demonstrated promising activity against aggressive HER2-positive breast cancer cell lines (HCC1954), with half-maximal inhibitory concentration (IC50) values below 5 µM . The mechanism of action was confirmed as Hsp90 inhibition, evidenced by the lead compound's ability to increase the expression of the pharmacodynamic marker Hsp70 and concurrently inhibit the expression of key client proteins like HER2, c-Met, and p-AKT in HCC1954 cells . The synthetic routes to access the dihydrobenzoisoxazole core often involve robust methodologies such as 1,3-dipolar cycloaddition reactions of nitrile oxides with cyclic enones . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-4H-1,2-benzoxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-1-2-7-5(3-6)4-8-10-7/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORWAKUSTQFOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-20-8
Record name 4,5,6,7-tetrahydro-1,2-benzoxazol-5-one
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Advanced Synthetic Strategies for 6,7 Dihydrobenzo D Isoxazol 5 4h One and Structural Analogues

Established Synthetic Pathways to the Dihydrobenzoisoxazole Core

The formation of the isoxazole (B147169) ring fused to a carbocyclic system can be broadly categorized into two effective strategies: cycloaddition reactions that build the isoxazole ring onto a pre-existing carbocycle, and cyclocondensation reactions that form the isoxazole from a linear or cyclic precursor.

Cycloaddition Reactions in Isoxazole Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and versatile tool for the construction of five-membered heterocyclic rings like isoxazoles. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile, leading to the regio- and stereoselective formation of the desired heterocyclic system.

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a cornerstone of isoxazole and isoxazoline (B3343090) synthesis. nih.govorganic-chemistry.org Nitrile oxides, which are typically generated in situ due to their high reactivity and propensity to dimerize, readily react with carbon-carbon double or triple bonds to form the corresponding isoxazoline or isoxazole rings.

Several methods are employed for the in situ generation of nitrile oxides. The classical approach involves the dehydrohalogenation of hydroxamoyl halides using a base. nih.gov More contemporary methods include the oxidation of aldoximes using reagents such as N-chlorosuccinimide (NCS) in the presence of a base, or hypervalent iodine reagents. scispace.com Another green and efficient protocol utilizes the NaCl/Oxone oxidation of aldoximes. The dehydration of primary nitroalkanes is also a common route to nitrile oxides. nih.gov

An elegant example of this strategy is the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide generated from an aldoxime tethered to a dipolarophile. This approach is highly efficient for the construction of fused ring systems. For instance, the synthesis of a tetracyclic isoxazole has been achieved in high yield through an intramolecular nitrile oxide cycloaddition (INOC) reaction, where the nitrile oxide is generated from a neighboring aldoxime and reacts with a tethered alkyne. mdpi.com

A synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-ones, structural isomers of the target compound, has been accomplished via a 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from benzaldoximes, to 2-bromocyclohex-2-enones. scispace.com This demonstrates the applicability of this methodology in constructing the dihydrobenzoisoxazole framework.

Nitrile Oxide PrecursorDipolarophileProductReference
Benzaldoxime2-Bromocyclohex-2-enone3-Phenyl-5,6-dihydro-4H-benzo[d]isoxazol-7-one scispace.com
1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoximeInternal AlkyneIsoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole mdpi.com

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides is a critical aspect that dictates the final structure of the product. This selectivity is primarily governed by a combination of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. organic-chemistry.orgmdpi.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored regioisomer. Generally, in the reaction of a nitrile oxide with an alkene, the cycloaddition is controlled by the interaction of the nitrile oxide's LUMO with the alkene's HOMO. organic-chemistry.org

Substituents on both the nitrile oxide and the dipolarophile can significantly influence the regiochemical outcome by altering the energies and coefficients of the frontier orbitals. For instance, the reaction of nitrile oxides with alkynylboronates has been studied, and the observed product ratios can be reproduced by computational calculations of the activation free energies, with distortion energies playing a major role. mdpi.com

Stereocontrol in these cycloadditions is also of paramount importance, especially when new stereocenters are formed. Diastereoselective cycloadditions can be achieved by using chiral auxiliaries or by substrate-directed control. For example, the cycloaddition of nitrile oxides to chiral allylic alcohols can proceed with high diastereoselectivity. In the context of forming fused systems like 6,7-dihydrobenzo[d]isoxazol-5(4H)-one, the stereochemistry of the starting cyclic alkene will directly influence the stereochemistry of the newly formed isoxazoline ring. While the target molecule itself does not possess stereocenters in the isoxazole ring, the principles of stereocontrol are crucial for the synthesis of more complex, substituted analogues.

Reactant 1Reactant 2Key Factor in Regio/StereoselectivityReference
Benzonitrile oxideAlkynyl pinacol (B44631) boronateElectronic and steric effects, distortion energies mdpi.com
Nitrile oxideChiral allylic alcoholSubstrate-directed diastereoselectivity
Nitrile oxides4-Substituted cyclopent-2-enonesComplete regioselectivity, diastereoselectivity dependent on substituents mdpi.com

Cyclocondensation Approaches for Fused Isoxazoles

Cyclocondensation reactions provide an alternative and often more direct route to fused isoxazoles, starting from acyclic or cyclic precursors that already contain the requisite carbon and heteroatoms.

The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) or its derivatives is a classical and widely employed method for the synthesis of isoxazoles. nih.gov For the synthesis of this compound, the logical starting material is cyclohexane-1,3-dione.

The reaction proceeds through the initial formation of a mono-oxime at one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization with the loss of a water molecule leads to the formation of the isoxazole ring. The regioselectivity of this reaction can be an issue with unsymmetrical 1,3-dicarbonyl compounds, often leading to a mixture of regioisomeric isoxazoles. However, with a symmetrical precursor like cyclohexane-1,3-dione, this ambiguity is removed, leading to a single product.

The reaction conditions for this cyclocondensation can vary, with the reaction often being carried out in the presence of a base or under acidic conditions. Microwave-assisted synthesis has also been shown to be an effective method for accelerating this transformation and improving yields. mdpi.com

1,3-Dicarbonyl CompoundReagentProductReference
Cyclohexane-1,3-dioneHydroxylamine hydrochlorideThis compound nih.gov
Diaryl 1,3-diketonesHydroxylamine hydrochloride3,5-Disubstituted isoxazoles mdpi.com
β-Enamino diketonesHydroxylamine hydrochlorideRegioisomeric isoxazoles nih.gov

Base-catalyzed cyclization reactions are pivotal in the synthesis of various heterocyclic compounds, including fused isoxazoles. In the context of forming the dihydrobenzoisoxazole core, a base can facilitate the intramolecular cyclization of a suitably functionalized precursor.

One such strategy involves the intramolecular oxa-Michael cyclization of α,β-unsaturated ketoximes. For example, the treatment of β,β-diarylated α,β-unsaturated ketoximes with a base like potassium carbonate can efficiently yield densely substituted 2-isoxazolines bearing a quaternary center. organic-chemistry.org This type of intramolecular cyclization, where the oxime nitrogen attacks the β-carbon of the unsaturated system, is a powerful tool for constructing the isoxazoline ring.

While direct examples of base-catalyzed cyclization to form this compound from a linear precursor are less common than the direct cyclocondensation of cyclohexane-1,3-dione, the principle remains a valuable synthetic strategy for related fused isoxazole systems. For instance, base-mediated metal-free synthesis of aminoisoxazoles has been achieved through a (3+2)-cycloaddition where the nitrile oxide is generated in situ in the presence of a mild base like sodium bicarbonate or triethylamine. rsc.org

PrecursorBaseProduct TypeReference
β,β-Diarylated α,β-unsaturated ketoximesK₂CO₃Densely substituted 2-isoxazolines organic-chemistry.org
N-Boc-masked chloroxime and alkyne/enamineNaHCO₃ or Et₃NAminoisoxazoles rsc.org

Modern Methodologies for Derivatization and Functionalization

The core structure of this compound presents multiple sites for chemical modification, enabling the generation of diverse molecular architectures. Advanced synthetic methods have been pivotal in exploring the chemical space around this scaffold.

Transition-Metal-Catalyzed Transformations of Dihydrobenzoisoxazolones (e.g., Negishi Cross-Coupling)

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including isoxazoles. researchgate.net These methods offer unparalleled efficiency in forming carbon-carbon and carbon-heteroatom bonds. While direct applications on this compound are not extensively documented, the principles can be extrapolated from related structures.

One of the most powerful cross-coupling reactions is the Negishi cross-coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov An efficient Negishi cross-coupling has been developed for the synthesis of biaryl axes in P-chiral dihydrobenzooxaphosphole ligands, which are structurally related to dihydrobenzoisoxazolones. nih.gov This suggests the potential for similar transformations on a halogenated dihydrobenzoisoxazolone core. For instance, a bromo-substituted this compound could be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl substituents. The use of cobalt-based catalysts in Negishi couplings is also emerging as a cost-effective alternative to palladium. nih.gov

Furthermore, transition-metal-catalyzed C-H functionalization represents a state-of-the-art strategy for the direct modification of the dihydrobenzoisoxazolone scaffold, obviating the need for pre-functionalized starting materials. nih.gov Isoxazole moieties can act as directing groups to guide the metal catalyst to specific C-H bonds for subsequent derivatization. researchgate.net

Table 1: Potential Transition-Metal-Catalyzed Reactions for Dihydrobenzoisoxazolone Functionalization

Reaction TypeCatalyst (Example)SubstrateReagentPotential Product
Negishi Cross-CouplingPd₂(dba)₃/BI-DIMEBromo-dihydrobenzoisoxazoloneAryl-ZnClAryl-substituted dihydrobenzoisoxazolone
Suzuki Cross-CouplingPd(PPh₃)₄Bromo-dihydrobenzoisoxazoloneAryl-B(OH)₂Aryl-substituted dihydrobenzoisoxazolone
C-H ArylationPd(OAc)₂DihydrobenzoisoxazoloneAryl-IAryl-substituted dihydrobenzoisoxazolone

Organocatalytic and Metal-Free Synthetic Routes

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and metal-free reactions have gained significant traction. nih.gov These approaches often circumvent the issues of metal toxicity and cost associated with traditional transition-metal catalysis.

The synthesis of isoxazol-5(4H)-ones can be achieved through three-component reactions involving an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. niscpr.res.inresearchgate.netclockss.org These reactions can be efficiently promoted by a variety of low-cost and readily available organocatalysts, such as 2-aminopyridine (B139424), triphenylphosphine, and even simple molecules like urea. clockss.orgtandfonline.comresearchgate.net The proposed mechanism for these reactions typically involves the initial formation of an enolate from the β-ketoester, which then attacks the aldehyde. Subsequent reaction with hydroxylamine and intramolecular cyclization leads to the final isoxazol-5(4H)-one product. clockss.org

A significant advantage of these organocatalytic methods is their compatibility with aqueous reaction media, aligning with the principles of green chemistry. researchgate.netclockss.org For instance, the use of 2-aminopyridine as a catalyst in water at 80 °C provides a sustainable approach to isoxazol-5(4H)-ones with good to high yields and simplified product isolation. clockss.org

Metal-free synthesis of isoxazoles can also be achieved through 1,3-dipolar cycloaddition reactions of in-situ generated nitrile oxides with alkynes or enamines. nih.gov This method is a cornerstone in isoxazole synthesis and can be adapted for the construction of the bicyclic dihydrobenzoisoxazolone system.

Divergent Synthetic Pathways to Substituted Dihydrobenzoisoxazolones

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable in drug discovery for exploring structure-activity relationships. The this compound scaffold is well-suited for divergent synthesis due to its multiple reactive sites.

A divergent approach could commence with the core dihydrobenzoisoxazolone structure, which can then be subjected to a variety of functionalization reactions. For example, late-stage C-H functionalization can be employed to introduce different substituents at various positions on the carbocyclic ring. chemrxiv.org Additionally, the ketone at the 5-position can be a versatile handle for further modifications, such as aldol (B89426) condensations or reductive aminations, to introduce a wide range of substituents.

The synthesis of a series of 5,6-dihydro-4H-benzo[d]isoxazol-7-ones, close analogs of the target compound, has been reported via a 1,3-dipolar cycloaddition of nitrile oxides to 2-bromocyclohex-2-enones. unimi.itscispace.com This key bicyclic intermediate can then be further elaborated, for example, by functionalizing the substituent on the benzo-fused ring, to create a diverse library of compounds.

Table 2: Potential Divergent Functionalization of the Dihydrobenzoisoxazolone Core

PositionReaction TypeReagentResulting Functional Group
C4Aldol CondensationAromatic AldehydeArylmethylene
C5 (Ketone)Reductive AminationAmine, NaBH₃CNAmine
C5 (Ketone)Grignard ReactionAlkyl-MgBrTertiary Alcohol
Aromatic RingElectrophilic BrominationNBSBromo

Ritter Reaction as a Key Synthetic Step

The Ritter reaction is a classic method for the formation of N-substituted amides from a nitrile and a carbocation precursor, such as an alcohol or an alkene, under acidic conditions. researchgate.net This reaction provides a powerful tool for constructing C-N bonds.

While direct application of the Ritter reaction to form the this compound ring system is not prominently described, its principles can be hypothetically applied. For instance, a suitable bicyclic alcohol precursor could potentially react with a nitrile in the presence of a strong acid to form an amide. Subsequent cyclization could then lead to a related lactam-containing bicyclic system. More relevant to the isoxazole core, the Ritter reaction can be used to synthesize oxazoline (B21484) derivatives, which are also five-membered heterocycles. researchgate.netresearchgate.net The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by a nucleophile.

Green Chemistry Principles in Dihydrobenzoisoxazolone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of isoxazole derivatives, including dihydrobenzoisoxazolones, has benefited significantly from the adoption of these principles. bohrium.compreprints.org

A key aspect of green isoxazole synthesis is the use of environmentally benign solvents, with water being the most desirable. doaj.org Many of the organocatalytic, three-component syntheses of isoxazol-5(4H)-ones can be performed in water, which not only reduces the environmental impact but can also enhance reaction rates and selectivity. niscpr.res.inclockss.org

Furthermore, the development of one-pot, multi-component reactions, as discussed in the context of organocatalysis, is inherently green as it reduces the number of synthetic steps and purification procedures, thereby minimizing waste generation. niscpr.res.indoaj.org The use of recyclable catalysts, such as polymer-supported or magnetic nanocatalysts, also contributes to the sustainability of these synthetic processes. researchgate.net

Table 3: Application of Green Chemistry Principles in Isoxazol-5(4H)-one Synthesis

Green Chemistry PrincipleApplication in Isoxazol-5(4H)-one SynthesisExample
Use of Safer SolventsReactions performed in water.Three-component synthesis using sodium malonate in water. niscpr.res.in
Energy EfficiencyMicrowave-assisted or ultrasonic-assisted reactions.Microwave-induced synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. nih.govsemanticscholar.org
CatalysisUse of organocatalysts or recyclable catalysts.2-aminopyridine catalyzed synthesis in water. clockss.org
Atom EconomyOne-pot, multi-component reactions.Dowex1-x8OH catalyzed one-pot synthesis in water. doaj.org

Elucidation of Reactivity and Reaction Mechanisms of 6,7 Dihydrobenzo D Isoxazol 5 4h One Derivatives

Investigation of Ring System Stability and Transformations

The stability of the 6,7-Dihydrobenzo[d]isoxazol-5(4H)-one ring system is a subject of significant chemical interest. The isoxazole (B147169) moiety, while possessing aromatic characteristics, contains a labile Nitrogen-Oxygen (N-O) bond. researchgate.net This bond is a focal point of reactivity, rendering the ring susceptible to cleavage under specific conditions, which in turn allows for diverse chemical transformations. researchgate.net

Potential for Ring Opening and Rearrangements

The inherent weakness of the N-O bond in the isoxazole ring is a key feature determining its chemical reactivity. researchgate.net This bond can be cleaved under various conditions, leading to ring-opening reactions that yield versatile chemical intermediates.

One of the primary pathways for the ring opening of isoxazoles is through reductive cleavage. Catalytic hydrogenation, for instance, can break the N-O bond to form β-enaminones. mdpi.com This transformation is valuable as β-enaminones are versatile precursors for the synthesis of other heterocyclic systems. mdpi.com

Furthermore, the isoxazole ring can undergo cleavage upon treatment with electrophilic reagents. A notable example is the ring-opening fluorination of substituted isoxazoles. researchgate.net In this reaction, treatment with an electrophilic fluorinating agent, such as Selectfluor®, initiates fluorination, which is followed by deprotonation and subsequent cleavage of the N-O bond. This process results in the formation of tertiary fluorinated carbonyl compounds, specifically α-fluorocyanoketones, demonstrating a method to introduce fluorine atoms while rearranging the molecular scaffold. researchgate.net

Aromatization and Dehydrogenation Studies

The dihydro-benzo portion of the this compound scaffold presents the potential for aromatization through dehydrogenation. This transformation would result in the formation of the fully aromatic benzo[d]isoxazol system. Studies on analogous dihydro-heterocyclic systems have shown that oxidative conditions can effectively achieve this aromatization. For instance, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been successfully carried out using reagents like phenyliodine(III) diacetate in acetic acid. nih.gov This suggests that similar oxidative dehydrogenation methods could be applied to this compound derivatives to yield their aromatic counterparts. The success of such a reaction would likely depend on the nature and position of substituents on the ring system. nih.gov

Chemical Modifications at the Carbonyl and Fused Ring Positions

The this compound scaffold allows for chemical modifications at both the C5-carbonyl group and various positions on the fused carbocyclic ring. These modifications are essential for creating libraries of derivatives for further study.

The carbonyl group at the C5 position is a key site for functionalization. It can undergo reduction to yield the corresponding secondary alcohol. For example, in a study on a similar bicyclic isoxazole system, the carbonyl group was successfully reduced using sodium borohydride (B1222165) (NaBH4) in the presence of cerium(III) chloride (CeCl3). scispace.com

The fused cyclohexenone ring also offers positions for substitution. The synthesis of derivatives often begins with precursors that already contain desired functional groups on this ring. This allows for the introduction of a wide array of substituents, such as resorcinol-like fragments, which have been shown to be critical for the biological activity of certain derivatives. scispace.com General chemical principles suggest that the ring can also be targeted by electrophilic and nucleophilic substitution reactions to introduce further diversity.

Mechanistic Insights into Key Synthetic Steps (e.g., Cycloadditions, Cyclocondensations)

The synthesis of the this compound core structure predominantly relies on 1,3-dipolar cycloaddition reactions. scispace.comnih.gov This powerful ring-forming strategy involves the reaction of a nitrile oxide (the 1,3-dipole) with a suitable dipolarophile. mdpi.com

The key mechanistic step is the in situ generation of the reactive nitrile oxide intermediate. This can be achieved from various precursors, including aldoximes or α-nitroketones. mdpi.commdpi.com For instance, aldoximes can be oxidized with reagents like sodium hypochlorite (B82951) to form the nitrile oxide, which then immediately undergoes cycloaddition with a neighboring dipolarophile in intramolecular reactions. mdpi.com Alternatively, α-nitroketones can be converted to nitrile oxides in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). mdpi.com

Once generated, the nitrile oxide reacts with a dienophile, such as a 2-bromocyclohex-2-enone, in a [3+2] cycloaddition to form the fused isoxazole ring system. scispace.comnih.gov The reaction mechanism and selectivity can be influenced by the choice of catalyst. Density functional theory (DFT) calculations on similar cycloadditions have shown that metal catalysts, such as copper(I) or dirhodium(II), can direct the reaction through different mechanistic pathways, influencing the final product structure. rsc.org

Studies on the Influence of Substituents on Reactivity

Substituents play a critical role in modulating the reactivity of the this compound system and its synthetic precursors. This influence is observed both in the efficiency of the synthetic reactions and in the chemical and biological properties of the resulting derivatives.

During the synthesis via 1,3-dipolar cycloaddition, the nature of the substituents on the nitrile oxide precursor has a profound impact on reaction yields. Research has shown that when using α-nitroketones as precursors, those bearing substituted phenyl groups lead to high yields of isoxazoline (B3343090) products (66–90%), whereas alkyl-substituted nitroketones result in significantly lower yields (20–23%). mdpi.com This highlights a strong electronic influence on the formation or stability of the nitrile oxide intermediate.

The table below illustrates the effect of the substituent (R) on the α-nitroketone precursor on the yield of the resulting isoxazoline derivative in a 1,3-dipolar cycloaddition reaction. mdpi.com

Substituent (R) on α-NitroketoneProduct Yield
Phenyl (Aromatic)68%
4-Methylphenyl (Aromatic)90%
4-Methoxyphenyl (Aromatic)85%
4-Chlorophenyl (Aromatic)75%
1-Adamantyl (Alkyl)23%
Cyclohexyl (Alkyl)20%

Furthermore, substituents on the final bicyclic scaffold dictate the molecule's subsequent reactivity and stability. In studies on the aromatization of related dihydro-heterocyclic systems, the presence of an electron-donating substituent was found to lead to decomposition of the molecule during oxidation, preventing the formation of the desired aromatic product. nih.gov This indicates that the electronic properties of substituents can significantly alter the stability of the ring system under certain reaction conditions.

From a biological perspective, substituents are paramount. In a study of Hsp90 protein inhibitors, it was found that 6,7-dihydrobenzo[d]isoxazol-7-one derivatives carrying a resorcinol-like fragment exhibited remarkable inhibitory effects, whereas derivatives bearing a benzamide (B126) group at the same position were devoid of activity. scispace.com Similarly, the introduction of halogen substituents, such as chloro or bromo groups, onto a phenyl ring attached to an isoxazole core has been shown to result in significant anti-inflammatory activity. nih.gov These findings underscore the profound influence of substituent choice on the molecule's interaction with biological targets.

Computational Chemistry and Theoretical Characterization of 6,7 Dihydrobenzo D Isoxazol 5 4h One

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of isoxazole (B147169) derivatives. researchgate.net For the 6,7-dihydrobenzo[d]isoxazol-5(4H)-one scaffold, DFT analysis using methods like B3LYP with a 6-311+G(d,p) basis set can be employed to study the electronic structure. researchgate.net Such studies provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the nature of chemical bonding within the molecule.

These computational approaches allow for the calculation of various chemical reactivity descriptors, which are detailed in the table below.

Reactivity DescriptorSymbolSignificance
HardnessηResistance to change in electron distribution
Mulliken ElectronegativityχTendency to attract electrons
Chemical PotentialμEscaping tendency of an electron cloud
ElectrophilicityωPropensity to accept electrons

These parameters are derived from the energies of the frontier molecular orbitals and their energy gap, providing a theoretical basis for understanding the molecule's reactivity. researchgate.net

Conformational Analysis and Investigation of Tautomeric Forms

The flexibility of the partially saturated cyclohexanone (B45756) ring in this compound allows for different conformations. Computational studies on related heterocyclic systems, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have utilized various levels of theory, from semi-empirical AM1 to ab initio Hartree-Fock (HF/6-31G*) and DFT (B3LYP/6-31G**), to determine the most stable tautomeric forms. researchgate.netdoaj.org Similar methodologies can be applied to this compound to investigate its potential tautomers and their relative stabilities. researchgate.netdoaj.org

The presence of the keto group and the adjacent nitrogen atom in the isoxazole ring suggests the possibility of keto-enol tautomerism. Theoretical calculations can predict the energy differences between these forms, which is crucial for understanding the compound's behavior in different environments. researchgate.net

Molecular Modeling and Docking Simulations for Studying Chemical Interactions

Molecular modeling and docking simulations are powerful tools to investigate the interactions of this compound and its derivatives with biological macromolecules. For instance, derivatives of this scaffold have been studied as potential inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. scispace.com

Docking studies are typically performed using the crystal structure of the target protein, such as Hsp90 (PDB entry 2VCI). scispace.com These simulations predict the binding mode and affinity of the ligand within the active site of the protein. The isoxazole nucleus is thought to play a key role in docking to the ATP binding site of Hsp90. scispace.com The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity. For example, a sulfur-containing analog of this compound exhibited a binding affinity of -8.7 kcal/mol against trehalase, which was superior to the control ligand (-6.3 kcal/mol).

The table below summarizes key aspects of molecular docking studies.

ParameterDescription
Protein Target The specific biological macromolecule being studied (e.g., Hsp90). scispace.com
PDB Code The Protein Data Bank identifier for the crystal structure of the target. scispace.com
Docking Score A measure of the predicted binding affinity between the ligand and the protein.
Binding Interactions The types of non-covalent interactions observed (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics and Advanced Simulation Techniques for Compound Behavior

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. pensoft.net For isoxazole derivatives, MD simulations can be used to assess the stability of the docked pose and to characterize the flexibility of both the ligand and the protein's active site. nih.govnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. ajchem-a.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein. ajchem-a.com

Solvent Accessible Surface Area (SASA): To measure changes in the solvent-exposed surface of the complex. ajchem-a.com

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over the simulation time. ajchem-a.com

These simulations, often performed using software packages like GROMACS, offer a more realistic picture of the molecular interactions in a dynamic environment. pensoft.net

Theoretical Basis for Structure-Activity Relationships (SAR) in Related Scaffolds

Theoretical studies form the foundation for understanding the structure-activity relationships (SAR) of compounds based on the this compound scaffold. By computationally analyzing a series of related compounds, researchers can identify key structural features that influence biological activity. dundee.ac.uk

For example, in the context of Hsp90 inhibition, derivatives of 5,6-dihydro-4H-benzo[d]isoxazol-7-one carrying a resorcinol-like fragment showed a remarkable inhibitory effect on the enzyme. scispace.com This suggests that the presence of this specific moiety is crucial for activity. Computational fitting experiments of isoxazole-based molecules on the Hsp90 X-ray structure can guide the design of new, more potent inhibitors. scispace.com

The initial optimization of a lead isoxazole compound has resulted in derivatives with a significant increase in potency, demonstrating the power of combining theoretical predictions with synthetic chemistry. dundee.ac.uk These studies highlight how modifications to the core scaffold can lead to improved biological activity and selectivity. dundee.ac.uk

Strategic Applications of the 6,7 Dihydrobenzo D Isoxazol 5 4h One Scaffold in Chemical Research

Design and Synthesis of Molecular Probes for Chemical Biology

The 6,7-dihydrobenzo[d]isoxazol-5(4H)-one scaffold is a key starting point for the creation of molecular probes designed to investigate biological systems. A significant area of application is in the development of inhibitors for Heat Shock Protein 90 (Hsp90), a chaperone protein integral to the stability and activity of numerous proteins involved in cancer progression. nih.govscispace.com

Researchers have developed effective synthetic routes to modify the core scaffold, introducing functionalities that allow it to interact with specific biological targets. One such approach involves the α-keto bromination of the scaffold, followed by nucleophilic substitution of the bromine with an azide (B81097) group. researchgate.net This azide-modified intermediate serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed [2+3] cycloaddition of terminal alkynes, to generate a library of 1,2,3-triazole-containing derivatives. researchgate.netresearchgate.net

Derivatives that incorporate a 2,4-dihydroxy-5-isopropylphenyl fragment, a common feature in known Hsp90 inhibitors, have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. researchgate.net Molecular docking studies are often employed to understand how these newly synthesized compounds orient themselves within the ATP binding site of Hsp90, providing insights into their mechanism of action. nih.govscispace.com The isoxazole (B147169) nucleus is considered to play a crucial role in this binding. scispace.com

Derivative Type Synthetic Strategy Biological Target Application
5-triazolyl-substituted derivativesα-keto bromination, azidation, Cu(I)-catalyzed cycloaddition researchgate.netHsp90 researchgate.netAntiproliferative agents for cancer research researchgate.net
Resorcinol-like fragments1,3-dipolar cycloaddition nih.govscispace.comHsp90 nih.govscispace.comInvestigation of Hsp90 affinity and inhibition nih.govscispace.com

Role as a Versatile Synthetic Building Block in Complex Molecular Synthesis

The chemical reactivity of this compound makes it a highly adaptable building block for the synthesis of more complex molecules. The isoxazol-5-one ring system, in general, is recognized as a valuable intermediate for creating a variety of densely functionalized molecules and other heterocyclic systems. researchgate.net

The synthesis of the scaffold itself can be achieved through various methods, including the cyclization of appropriate precursors. For instance, related dihydrobenzo[d]oxazol-4(5H)-ones can be synthesized from alicyclic diazo diketones and nitriles. researchgate.net The core structure can undergo a range of chemical transformations, such as oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functional groups. This versatility enables chemists to systematically modify the molecule's properties for specific applications in areas like organic electronics or medicinal chemistry.

Development of Novel Chemical Entities for Exploratory Research

The this compound core serves as a foundational scaffold for generating novel chemical entities (NCEs) in exploratory research, particularly in the field of drug discovery. Its structure allows for the creation of libraries of derivatives that can be screened for various biological activities.

A prominent strategy involves the synthesis of hybrid molecules that combine the benzo[d]isoxazolone core with other pharmacologically relevant moieties. For example, linking a 1,2,3-triazole ring to the scaffold has been explored. researchgate.net This is achieved through the cyclocondensation of 2-[(1H-1,2,3-triazol-1-yl)acetyl]cyclohexane-1,3-diones with hydroxylamine (B1172632), yielding triazole-containing 6,7-dihydrobenzisoxazolones. researchgate.net Such novel compounds are of interest for developing new pharmaceuticals, including anti-inflammatory and antibacterial agents. researchgate.net The development of these NCEs often begins with the design of a synthetic pathway that allows for systematic structural modifications, as seen in the synthesis of potential Hsp90 inhibitors. researchgate.net

Application in the Field of Advanced Functional Materials (e.g., Liquid Crystals)

The unique chemical structure of the this compound scaffold makes it a candidate for the development of advanced functional materials. Its potential application extends to organic electronics and photonic devices, where its electronic properties can be fine-tuned through chemical modification.

The isoxazole heterocycle, a core component of the scaffold, is known to be a valuable constituent in liquid crystals. researchgate.net The inclusion of pentagonal heterocycles like isoxazole can modify the geometry and molecular polarizability of a molecule, which are critical factors for creating mesomorphic (liquid crystalline) properties. researchgate.net Isoxazole derivatives are particularly suitable for this purpose as they are readily prepared and possess a significant dipole moment. researchgate.net Research into liquid crystals containing isoxazole groups has shown that they can form stable nematic and smectic phases. researchgate.net While direct application of this compound in liquid crystals is an area for exploration, the properties of the isoxazole ring itself strongly suggest its potential utility in designing new calamitic (rod-shaped) liquid crystals. researchgate.netrevistabionatura.com

Material Type Relevant Structural Feature Potential Properties
Organic ElectronicsBicyclic heterocyclic system Tunable electronic properties
Photonic DevicesModifiable scaffold Specific optical performance
Liquid CrystalsIsoxazole ring researchgate.netMesophase formation (Nematic, Smectic) researchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies

In modern drug design, scaffold hopping and bioisosteric replacement are key strategies for optimizing lead compounds to improve potency, synthetic accessibility, and drug-like properties, or to move into novel chemical space. nih.govresearchgate.netnih.gov Bioisosteric replacement involves substituting one functional group with another that has similar biological properties, while scaffold hopping entails replacing the core framework of a molecule with a different one. nih.govresearchgate.net

The this compound framework can be utilized in such strategies. For example, in the quest for novel Hsp90 inhibitors, researchers have explored fusing the isoxazole scaffold to other rings to create new bicyclic core structures. unimi.it This represents a form of scaffold elaboration or hopping, where the fundamental isoxazole-based pharmacophore is retained but presented on a new framework, such as a 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one scaffold. unimi.it This approach aims to identify new chemical classes that maintain the desired biological interactions while potentially offering improved properties. unimi.itchimia.ch

Future Perspectives and Emerging Research Avenues

Innovations in Asymmetric Synthesis and Chiral Dihydrobenzoisoxazolones

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as the biological activity and safety of a chiral molecule often reside in a single enantiomer. For dihydrobenzoisoxazolone derivatives, the development of asymmetric synthetic methods is a key frontier. Research has demonstrated that enantiopure forms of these compounds can exhibit significantly different biological efficacy. For instance, in the development of novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as Heat Shock Protein 90 (Hsp90) inhibitors, lead compounds initially synthesized as racemates were separated into their enantiopure forms for testing. rsc.org This led to the discovery that specific enantiomers, such as (R)-8n, were responsible for the potent suppression of Hsp90-related pathways and induction of apoptosis in cancer cells. rsc.org

Future innovations are expected to move beyond chiral resolution to direct asymmetric synthesis. Organocatalysis, which utilizes small organic molecules to catalyze enantioselective transformations, represents a particularly promising avenue. mdpi.com This approach avoids the use of metal catalysts, aligning with the principles of green chemistry, and has been successfully applied to the synthesis of various chiral heterocycles. mdpi.com The development of organocatalytic methods for the enantioselective construction of the 6,7-dihydrobenzo[d]isoxazol-5(4H)-one core would provide direct access to chiral building blocks, streamlining the synthesis of potent and selective therapeutic agents. mdpi.com

Table 1: Emerging Asymmetric Synthesis Strategies

StrategyDescriptionPotential Advantages
Organocatalysis Use of small, chiral organic molecules to catalyze enantioselective reactions, such as Michael additions or cycloadditions, to form the chiral core.Metal-free, environmentally benign, high enantioselectivity. mdpi.com
Chiral Ligand/Metal Catalysis Employment of transition metal complexes with chiral ligands to control the stereochemical outcome of key bond-forming reactions.High turnover numbers, broad substrate scope.
Biocatalysis Utilization of enzymes (e.g., ketoreductases) to perform stereoselective transformations on the scaffold or its precursors.High specificity, mild reaction conditions, environmentally friendly.
Chiral Pool Synthesis Starting from readily available, inexpensive chiral natural products to construct the desired enantiopure dihydrobenzoisoxazolone scaffold.Access to specific enantiomers, well-established starting materials.

High-Throughput Synthesis and Automation in Scaffold Derivatization

To efficiently explore the chemical space around the this compound scaffold and identify structure-activity relationships (SAR), medicinal chemistry is increasingly turning to high-throughput synthesis (HTS) and automation. rsc.org These technologies enable the rapid creation of large, diverse libraries of related compounds, significantly accelerating the early stages of drug discovery. researchgate.netresearchgate.net

Automated synthesis platforms can perform multi-step reaction sequences with minimal human intervention, using techniques like solid-phase synthesis or flow chemistry. researchgate.net For the dihydrobenzoisoxazolone core, this would involve immobilizing the scaffold on a resin or passing it through a reactor system while introducing a variety of building blocks at different positions. This approach allows for the systematic modification of the scaffold to optimize properties such as potency, selectivity, and pharmacokinetic profile. The integration of automated synthesis with high-throughput screening allows for a closed-loop discovery cycle where compound libraries are synthesized, tested, and the resulting data is used to design the next generation of molecules. nih.govnih.gov

Table 2: Workflow for Automated Derivatization

StepDescriptionTechnologyOutcome
1. Scaffold Preparation Synthesis of the core this compound structure with functional handles for derivatization.Standard organic synthesis.Functionalized core scaffold.
2. Library Design In silico design of a virtual library of derivatives based on desired properties and available building blocks.Cheminformatics software.A plate map of desired final products.
3. Automated Synthesis Parallel synthesis of the designed library using robotic liquid handlers and reactors.Automated synthesis platforms, solid-phase or flow chemistry. researchgate.netA physical library of hundreds or thousands of unique compounds. researchgate.net
4. Purification & Analysis High-throughput purification (e.g., mass-directed HPLC) and quality control (e.g., LC-MS) of the library.Automated purification systems.Purified compounds with confirmed identity and purity.
5. Biological Screening Screening of the compound library against a biological target (e.g., an enzyme or cell line) in a high-throughput format.Robotic screening platforms. ku.eduHit compounds with desired biological activity.

Development of Advanced Analytical Techniques for Structural and Mechanistic Studies

A deep understanding of the three-dimensional structure of dihydrobenzoisoxazolone derivatives and the mechanisms by which they are formed is crucial for rational design and optimization. Advanced analytical techniques are central to gaining these insights.

Structural Elucidation: Single-crystal X-ray crystallography is the definitive method for determining the precise solid-state conformation of these molecules and their derivatives. mdpi.com This technique provides unambiguous information on bond lengths, angles, and stereochemistry, which is vital for understanding how a molecule interacts with its biological target. For compounds that are difficult to crystallize or for studying solution-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques (COSY, HSQC, HMBC), is indispensable for confirming connectivity and stereochemistry. researchgate.net

Mechanistic Studies: Understanding the reaction mechanisms involved in the synthesis of the dihydrobenzoisoxazolone ring system allows for the optimization of reaction conditions and the prediction of outcomes. The primary route to the isoxazole (B147169) core is the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne. mdpi.comrsc.org Modern computational chemistry, using methods such as Molecular Electron Density Theory (MEDT), can model these reaction pathways. mdpi.com These studies provide detailed information on transition states, activation energies, and regioselectivity, explaining why certain products are formed preferentially. mdpi.com This theoretical insight, combined with experimental kinetic studies, accelerates the development of more efficient and selective synthetic routes. mdpi.com

Table 3: Analytical Techniques and Their Applications

TechniqueApplicationInformation Gained
X-ray Crystallography Determination of the 3D structure of crystalline compounds.Precise bond lengths/angles, absolute stereochemistry, crystal packing. mdpi.comresearchgate.net
NMR Spectroscopy Structural confirmation in solution.Atom connectivity, stereochemistry, conformational dynamics. researchgate.net
Mass Spectrometry (MS) Molecular weight determination and structural fragment analysis.Confirmation of molecular formula, identification of impurities.
Computational Chemistry Modeling of reaction mechanisms and molecular properties.Transition state analysis, reaction energetics, prediction of selectivity. mdpi.com
Kinetic Studies Experimental measurement of reaction rates.Determination of reaction order, rate constants, activation parameters.

Interdisciplinary Research Integrating Dihydrobenzoisoxazole Chemistry

The versatility of the this compound scaffold makes it a valuable platform for interdisciplinary research, extending its reach from medicine to agriculture and materials science.

Medicinal Chemistry and Oncology: The most prominent application of this scaffold is in the development of novel anticancer agents. Numerous studies have identified derivatives as potent inhibitors of Hsp90, a molecular chaperone that is a key target in oncology. rsc.orgmdpi.comresearchgate.net Inhibition of Hsp90 leads to the degradation of numerous cancer-promoting client proteins, making it an attractive therapeutic strategy. nih.gov Future research will involve integrating synthetic chemistry with molecular biology, structural biology, and pharmacology to design next-generation inhibitors with improved tumor selectivity and the ability to overcome drug resistance. rsc.orgnih.gov

Agrochemicals: The isoxazole ring is a component of various commercial agrochemicals. benthamdirect.comresearchgate.net Research is emerging on the potential of isoxazole derivatives as herbicides, fungicides, and insecticides. acs.orgresearchgate.net Interdisciplinary collaborations between chemists and agricultural scientists could lead to the development of novel crop protection agents based on the dihydrobenzoisoxazolone scaffold, potentially offering new modes of action to combat resistance in weeds and pests. researchgate.netresearchgate.net

Materials Science: The isoxazole nucleus has also been explored for applications in materials science, including as components of dyes and semiconductors. benthamdirect.com The fused ring system of the dihydrobenzoisoxazolone scaffold provides a rigid structure that could be functionalized to create novel organic materials with interesting photophysical or electronic properties. acs.org Collaboration between organic chemists and materials scientists could unlock the potential of these compounds in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Table 4: Interdisciplinary Applications of the Dihydrobenzoisoxazolone Scaffold

FieldApplication AreaResearch Focus
Medicinal Chemistry Oncology, Anti-inflammatory, AntibacterialDesign of enzyme inhibitors (e.g., Hsp90), development of novel therapeutics. rsc.orgmdpi.com
Agrochemistry Crop ProtectionSynthesis and evaluation of derivatives for herbicidal, fungicidal, and insecticidal activity. researchgate.netacs.orgresearchgate.net
Materials Science Organic Electronics, DyesDevelopment of functional materials with specific optical or electronic properties. benthamdirect.comacs.org
Chemical Biology Probe DevelopmentCreation of chemical tools to study biological processes and validate new drug targets.

Q & A

Basic: What are the most efficient green synthesis methods for 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one derivatives?

Answer:
Multicomponent reactions under solvent-free or aqueous conditions are widely used. For example:

  • GO@Fe(ClO4)3 nanocatalysis : A one-pot reaction of aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate at 100°C yields 3,4-disubstituted derivatives with high atom economy and recyclable catalysts .
  • Fe3O4@Si-(CH2)3-ChCl/Glu magnetic catalysts : Enables rapid synthesis (short reaction time) with easy catalyst separation via magnetism, reducing waste .
    These methods prioritize sustainability by minimizing solvents, energy, and hazardous by-products.

Basic: How are spectroscopic and analytical techniques applied to characterize this compound derivatives?

Answer:

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1664 cm⁻¹) and isoxazole ring vibrations (~1552 cm⁻¹) .
  • NMR : ¹H NMR resolves substituent environments (e.g., benzylidene protons at δ 7.50 ppm, methyl groups at δ 1.90 ppm), while ¹³C NMR confirms carbonyl (δ ~171 ppm) and aromatic carbons .
  • X-ray crystallography : Resolves stereochemistry (e.g., E/Z configurations of exocyclic C=C bonds) and packing interactions in solid-state structures .

Advanced: How do kinetic isotope effect (KIE) studies clarify reaction mechanisms in Rh-catalyzed transformations of this compound?

Answer:
In Rh-catalyzed C–H activation, H/D exchange experiments reveal fast C(sp²)–H bond activation without alkenylation on the isoxazolone ring. Primary KIE values (~3.0) confirm that C–H cleavage is the rate-determining step, followed by Rh-carbene formation, migratory insertion, and protonolysis . Computational modeling (e.g., DFT) can further validate transition states and electronic effects.

Advanced: What strategies optimize regioselectivity in asymmetric synthesis of fluorinated derivatives?

Answer:

  • Conjugate addition/dearomatizative fluorination : Using chiral catalysts, fluorinating agents (e.g., Selectfluor) introduce quaternary C–F stereocenters. For example, isoxazol-5(4H)-ones undergo fluorination at the β-position with >90% enantiomeric excess (ee) under mild conditions .
  • Ionic hydrogenation : Reductive methods with chiral auxiliaries (e.g., 5-hydroxy derivatives) enable stereocontrol in dihydrobenzoisoxazolone frameworks .

Basic: What biological activities have been reported for derivatives of this compound?

Answer:

  • Antioxidant/antibacterial activity : Derivatives like (E)-4-(4-bromobenzylidene)isoxazol-5(4H)-one show radical scavenging (DPPH assay) and antibacterial efficacy (MIC ~8 µg/mL against S. aureus) .
  • Fluorescence properties : Substituted derivatives exhibit λem ~450–500 nm, useful for bioimaging or sensor development .

Advanced: How can reaction conditions be tailored to minimize by-products in halogenation or cycloaddition reactions?

Answer:

  • Halogenation : Controlled bromination at specific positions (e.g., 5- or 6-positions) requires precise stoichiometry and low temperatures to avoid di- or tri-substitution .
  • Cycloaddition : Solvent-free conditions with organocatalysts (e.g., ionic liquids) reduce side reactions like dimerization. Catalyst recycling (e.g., Dowex1-x8OH resin) improves efficiency .

Advanced: How do computational methods (e.g., DFT) aid in understanding electronic and reactive properties?

Answer:

  • Electrophilic reactivity : DFT calculations on chloromethyl and benzylidene groups reveal charge distribution, predicting sites for nucleophilic attack (e.g., carbonyl carbons) .
  • Reaction pathways : Modeling migratory insertion in Rh-catalyzed reactions confirms steric and electronic barriers, aligning with experimental KIE data .

Basic: What are common pitfalls in synthesizing and isolating this compound derivatives?

Answer:

  • By-product formation : Over-substitution in halogenation or incomplete cyclization can occur if reaction times/temperatures are not optimized. TLC monitoring is critical .
  • Purification challenges : Low-melting solids (e.g., m.p. 33–37°C) require cold crystallization or flash chromatography to avoid decomposition .

Advanced: How are polyphosphoric acid (PPA) and other cyclization agents used to construct fused heterocycles?

Answer:

  • PPA-mediated cyclization : Facilitates annulation of thiophene or indole rings onto the isoxazolone core via acid-catalyzed dehydration (e.g., synthesis of thienoindoles) .
  • Oxoketenedithioacetals : Serve as masked ketoaldehydes for regioselective annulation with bifunctional nucleophiles (e.g., hydrazines) .

Advanced: What methodologies resolve contradictions in proposed reaction mechanisms?

Answer:

  • Cross-over experiments : Distinguish between intra- vs. intermolecular pathways (e.g., in Rh-catalyzed carbene transfers) .
  • Isotopic labeling : ¹³C or ¹⁵N tracing validates intermediates (e.g., migratory insertion vs. protonolysis steps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.